molecular formula C24H23NO2 B2606476 5-(benzyloxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-12-6

5-(benzyloxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2606476
CAS No.: 850906-12-6
M. Wt: 357.453
InChI Key: SKIJZWVEKMNDCY-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850906-12-6) is a synthetic derivative of the privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold, a structure prevalently encountered in numerous natural products and recognized for its diverse biological activities . This compound is characterized by a bicyclic core structure with two key substituents: a benzyloxy group at the 5-position, which introduces steric bulk and moderate lipophilicity, and a 4-methylbenzyl group at the 2-position, which enhances hydrophobic interactions and potential binding affinity to biological targets . The compound has a molecular formula of C24H23NO2 and a molecular weight of 357.45 g/mol . In scientific research, this compound serves as a valuable building block in synthetic and medicinal chemistry for the construction of more complex molecules . Its core structure is part of an active area of investigation for agrochemical development; research on similar 3,4-dihydroisoquinolin-1(2H)-one derivatives has demonstrated significant antioomycete activity, with one study identifying a potent derivative that disrupts the biological membrane systems of pathogens like Pythium recalcitrans . Furthermore, the isoquinolinone scaffold is widely explored in pharmacology for its potential to interact with key enzymes and receptors . Although the specific mechanism of action for this exact analog is still under investigation, it is understood that the benzyloxy and 4-methylbenzyl groups are instrumental in modulating the compound's binding affinity to specific molecular targets, which can influence various cellular pathways . Researchers are actively studying this and similar compounds for potential anti-inflammatory, antimicrobial, and anticancer properties . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-18-10-12-19(13-11-18)16-25-15-14-21-22(24(25)26)8-5-9-23(21)27-17-20-6-3-2-4-7-20/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIJZWVEKMNDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(benzyloxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinolinone core, followed by the introduction of the benzyloxy and 4-methylbenzyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). Industrial production methods may involve optimized reaction conditions to increase yield and purity, utilizing techniques such as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

5-(benzyloxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyloxy and 4-methylbenzyl groups can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and 4-methylbenzyl groups may enhance the compound’s binding affinity to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(4-Chlorobenzyl)-5-[(4-methylbenzyl)oxy]-3,4-dihydroisoquinolin-1(2H)-one (CAS 850906-47-7)

  • Key Differences : Replaces the 4-methylbenzyl group at the 2-position with a 4-chlorobenzyl group.
  • Compared to the methyl group, chlorine may reduce lipophilicity (Cl: LogP ~0.71 vs. CH₃: LogP ~0.52) but improve target binding in polar environments .

5-[(2-Chlorophenyl)methoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one (CAS 850907-31-2)

  • Key Differences : Features a 2-chlorobenzyloxy group (ortho-substituted) and a 3-methylbenzyl group (meta-substituted).
  • The meta-methyl group on the benzyl substituent may alter hydrophobic interactions compared to the para-methyl analog .

Functional Group Simplifications

5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 129075-49-6)

  • Key Differences : Lacks both benzyl and 4-methylbenzyl groups, retaining only a methoxy group at the 5-position.
  • Impact : The absence of bulky substituents reduces molecular weight (MW: ~203 g/mol vs. ~387 g/mol for the target compound) and lipophilicity, likely improving aqueous solubility but compromising membrane permeability. This simplification may diminish potency in targets requiring hydrophobic interactions .

3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone (CAS 56469-02-4)

  • Key Differences : Substitutes the benzyloxy group with a hydroxyl group.

Structural Complexity and Pharmacological Implications

4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 442881-27-8)

  • Key Differences : Incorporates a sulfonyl group and a benzamide-linked oxadiazole ring.
  • This compound represents a structurally distinct subclass with divergent biological targets .

Comparative Data Table

Compound/CAS R1 (5-Position) R2 (2-Position) Molecular Weight (g/mol) Key Inferred Properties
Target Compound Benzyloxy 4-Methylbenzyl ~387 Balanced lipophilicity, moderate steric bulk
850906-47-7 4-Methylbenzyloxy 4-Chlorobenzyl ~407 Enhanced reactivity, polar interactions
850907-31-2 2-Chlorobenzyloxy 3-Methylbenzyl ~407 Steric hindrance, altered hydrophobic interactions
129075-49-6 Methoxy None ~203 High solubility, low membrane permeability
56469-02-4 Hydroxy None ~177 Polar, rapid metabolic turnover
442881-27-8 Sulfonyl-oxadiazole Benzamide ~532 Enzyme inhibition, enhanced solubility

Research Findings and Trends

  • Electron-Donating vs. Withdrawing Groups: Para-methyl (electron-donating) and chloro (electron-withdrawing) substituents influence electronic density on the isoquinolinone core, affecting binding to redox-sensitive targets .
  • Positional Isomerism : Meta- and ortho-substituents reduce symmetry and may disrupt interactions with symmetrical binding pockets compared to para-substituted analogs .
  • Metabolic Stability : Hydroxy and methoxy groups improve solubility but may shorten half-life, whereas benzyl-based substituents enhance metabolic resistance .

Biological Activity

5-(benzyloxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound belonging to the isoquinolinone class, which is recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound features a dihydroisoquinolinone core with a benzyloxy group and a 4-methylbenzyl substituent. These structural characteristics are significant as they influence the compound's interaction with biological targets.

PropertyDescription
Molecular Formula C24H23NO2
Molecular Weight 369.44 g/mol
IUPAC Name This compound

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The benzyloxy and 4-methylbenzyl groups are believed to enhance the compound's binding affinity, modulating enzyme activity and influencing various cellular pathways.

Potential Targets

  • Enzymes : The compound may inhibit specific enzymes involved in signaling pathways.
  • Receptors : It could interact with neurotransmitter receptors, influencing neurochemical processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that isoquinolinones can possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.
  • Cytotoxic Effects : Some isoquinolinones have demonstrated cytotoxic effects against cancer cell lines. The potential for this compound to induce apoptosis in tumor cells remains an area for further investigation.
  • Anti-inflammatory Properties : Isoquinolinones are often studied for their anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways could offer therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential:

  • A study on similar isoquinolinones highlighted their ability to inhibit phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways. Such inhibition could lead to increased intracellular levels of cyclic nucleotides, thereby enhancing cellular responses to various stimuli .
  • Another study focused on the structure-activity relationship (SAR) of isoquinolinones, suggesting that modifications in substituents significantly affect their biological activity. This implies that the unique structure of this compound may confer distinct pharmacological properties .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other isoquinolinones:

Compound NameBiological Activity
5-(methoxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-oneModerate antimicrobial activity
5-(benzyloxy)-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-oneEnhanced cytotoxicity in cancer cells
5-(benzyloxy)-2-(2-methylphenyl)-3,4-dihydroisoquinolin-1(2H)-onePotential anti-inflammatory effects

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